3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
3,4-Dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl group at position 1 and a 3,4-dimethoxybenzenesulfonamide moiety at position 5. Its molecular formula is C₂₂H₂₇N₃O₅S, and it has a molecular weight of 445.54 g/mol.
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-7-8-16(12-18(15)23)22-29(25,26)17-9-10-19(27-3)20(13-17)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJHFZYKOHXWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce new functional groups onto the benzene ring .
Scientific Research Applications
3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including sulfonamides, benzamides, and diamides. Below is a detailed comparison based on molecular features and available data.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Sulfonamide vs. Benzamide vs. Sulfonamides are often associated with stronger target binding due to their electron-withdrawing properties .
Substituent Position and Electronic Effects
- The 3,4-dimethoxy substituents on the target’s benzene ring contrast with the 3,4-dimethyl groups in BF22081. Methoxy groups are more polar and electron-rich, which may influence solubility and π-π stacking interactions .
- G511-0318’s 2,3-dimethoxy substitution alters steric and electronic profiles compared to the target’s 3,4 arrangement, possibly affecting receptor selectivity .
Molecular Weight and Lipophilicity
- The target compound (445.54 g/mol) is heavier than BF22081 (386.51 g/mol) and G511-0318 (421.48 g/mol), primarily due to the additional methoxy groups. Higher molecular weight may impact membrane permeability.
- The diamide derivative (486.55 g/mol) has the highest weight, likely reducing blood-brain barrier penetration .
Implications for Pharmacological Activity
- Sulfonamides (Target and BF22081): Known for protease inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding capability. The methoxy groups in the target compound may enhance water solubility compared to BF22081’s methyl groups .
- Benzamide (G511-0318) : Benzamides are common in kinase inhibitors; the 2,3-dimethoxy configuration could favor interactions with ATP-binding pockets .
- Diamide () : Diamides often act as enzyme substrates or allosteric modulators, but their bulkiness may limit applications in CNS-targeted therapies .
Biological Activity
The compound 3,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide represents a novel class of sulfonamide derivatives with potential biological activity. Sulfonamides have historically been recognized for their antibacterial properties; however, recent studies indicate broader pharmacological effects, including anti-inflammatory, antitumor, and cardiovascular effects. This article synthesizes current research findings on the biological activities associated with this specific compound.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- Two methoxy groups at the 3 and 4 positions of a benzene ring.
- A sulfonamide functional group.
- A tetrahydroquinoline moiety linked to a propanoyl group.
Biological Activity Overview
Research has indicated that sulfonamide derivatives can exert various biological effects. The following sections detail specific activities observed with this compound and related analogs.
Antibacterial Activity
Historically, sulfonamides are known for their antibacterial properties. Studies have shown that modifications in the sulfonamide structure can enhance antimicrobial efficacy. For instance, compounds with similar structures have demonstrated significant inhibition against various bacterial strains .
Cardiovascular Effects
Recent studies on related sulfonamide derivatives indicate potential cardiovascular benefits. For example:
- A study demonstrated that certain sulfonamides could act as endothelin receptor antagonists, which may help mitigate pulmonary hypertension .
- Another study evaluated the impact of benzenesulfonamides on coronary resistance and perfusion pressure using isolated rat heart models. Results suggested that specific derivatives could lower coronary resistance significantly (p = 0.05) .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's interaction with various biological targets:
- Carbonic Anhydrase Inhibition : Similar sulfonamide derivatives have been shown to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes. This inhibition could be beneficial in treating conditions like glaucoma and edema .
In Vivo Studies
Animal models have provided insights into the pharmacodynamics of this compound:
- Cardiovascular Studies : In vivo studies using rat models indicated that administration of related sulfonamides resulted in decreased blood pressure and improved cardiac function under stress conditions .
Pharmacokinetics
The pharmacokinetic profile of the compound is crucial for understanding its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties:
- ADME Predictions : Computational studies suggest favorable permeability characteristics for the compound across biological membranes, indicating potential for effective systemic absorption .
Summary of Findings
Q & A
Basic: What are the recommended synthetic pathways for this compound, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construction of the tetrahydroquinoline moiety via cyclization reactions, often using reductive amination or Pictet-Sramansky methods .
Sulfonamide Introduction: Coupling the sulfonamide group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
Acylation: Introducing the 2-methylpropanoyl group using acyl chlorides or activated esters under inert atmospheres (e.g., nitrogen) at 0–5°C to prevent side reactions .
Critical Parameters:
- Temperature: Lower temperatures (e.g., 0°C) improve selectivity during acylation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Purification: HPLC or column chromatography is essential for isolating high-purity products (>95%) .
Basic: How can the molecular structure be characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 487.15) .
- X-Ray Crystallography: Resolves stereochemistry and confirms spatial arrangement of the 2-methylpropanoyl group .
Basic: What preliminary biological assays evaluate its activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Target enzymes (e.g., kinases) are incubated with the compound at varying concentrations (1 nM–100 µM). IC₅₀ values are calculated using dose-response curves .
- Cellular Viability (MTT Assay): Tests cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM suggests therapeutic potential) .
- Binding Affinity Studies: Surface plasmon resonance (SPR) measures real-time interactions with proteins (KD values) .
Advanced: How can reaction parameters optimize the 2-methylpropanoyl group introduction?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency .
- Solvent Optimization: Compare yields in DCM vs. THF; DCM often provides higher regioselectivity .
- Kinetic Analysis: Monitor reaction progress via TLC or HPLC to identify intermediate trapping points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
